molecular formula C12H10ClFN2O B8306936 (2-Chloro-pyridin-4-yl)-(4-fluoro-3-methoxy-phenyl)-amine

(2-Chloro-pyridin-4-yl)-(4-fluoro-3-methoxy-phenyl)-amine

Cat. No. B8306936
M. Wt: 252.67 g/mol
InChI Key: MVGKMOOMWKLVTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07622486B2

Procedure details

2-Chloro-4-iodopyridine (340.4 mg, 1.42 mmol) was dissolved in anhydrous toluene (15 mL), after which 4-fluoro-3-methoxyaniline (241.4 mg, 1.7 mmol), tris(dibenzylidineacetone)dipalladium(0) (26.5 mg, 0.028 mmol), 1,3-bis(diphenylphosphino)propane (23 mg, 0.06 mmol), and sodium-tert-butoxide (191.9 mg, 2.0 mmol) were added to the solution. This reaction mixture was stirred at reflux for 12-18 hours, after which the reaction was diluted in dichloromethane and filtered through Celite™. The Celite™ was washed with dichloromethane, and the resulting solution was concentrated to afford the product. This solid was collected and dried for 12-18 hours under vacuum. Purification (Biotage Horizon HPFC chromatography system, SiO2, 90:9:1 dichloromethane:methanol:ammonium hydroxide) yielded a light brown solid (18, 169 mg, 47%); HPLC: Inertsil ODS-3V C18, 30:70[KH2PO4 (0.01M, pH 3.2): CH3CN], 264 nm, Rt 5.2 min, 93.6% purity.
Quantity
340.4 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
241.4 mg
Type
reactant
Reaction Step Two
[Compound]
Name
tris(dibenzylidineacetone)dipalladium(0)
Quantity
26.5 mg
Type
reactant
Reaction Step Two
Quantity
23 mg
Type
reactant
Reaction Step Two
Quantity
191.9 mg
Type
reactant
Reaction Step Two
Name
KH2PO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](I)[CH:5]=[CH:4][N:3]=1.[F:9][C:10]1[CH:16]=[CH:15][C:13]([NH2:14])=[CH:12][C:11]=1[O:17][CH3:18].C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(C)([O-])C.[Na+].OP([O-])(O)=O.[K+]>C1(C)C=CC=CC=1.ClCCl.CC#N>[Cl:1][C:2]1[CH:7]=[C:6]([NH:14][C:13]2[CH:15]=[CH:16][C:10]([F:9])=[C:11]([O:17][CH3:18])[CH:12]=2)[CH:5]=[CH:4][N:3]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
340.4 mg
Type
reactant
Smiles
ClC1=NC=CC(=C1)I
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
241.4 mg
Type
reactant
Smiles
FC1=C(C=C(N)C=C1)OC
Name
tris(dibenzylidineacetone)dipalladium(0)
Quantity
26.5 mg
Type
reactant
Smiles
Name
Quantity
23 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
191.9 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Three
Name
KH2PO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)[O-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N

Conditions

Stirring
Type
CUSTOM
Details
This reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12-18 hours
Duration
15 (± 3) h
FILTRATION
Type
FILTRATION
Details
filtered through Celite™
WASH
Type
WASH
Details
The Celite™ was washed with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
the resulting solution was concentrated
CUSTOM
Type
CUSTOM
Details
to afford the product
CUSTOM
Type
CUSTOM
Details
This solid was collected
CUSTOM
Type
CUSTOM
Details
dried for 12-18 hours under vacuum
Duration
15 (± 3) h
CUSTOM
Type
CUSTOM
Details
Purification (Biotage Horizon HPFC chromatography system, SiO2, 90:9:1 dichloromethane:methanol:ammonium hydroxide)
CUSTOM
Type
CUSTOM
Details
yielded a light brown solid (18, 169 mg, 47%)

Outcomes

Product
Name
Type
Smiles
ClC1=NC=CC(=C1)NC1=CC(=C(C=C1)F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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